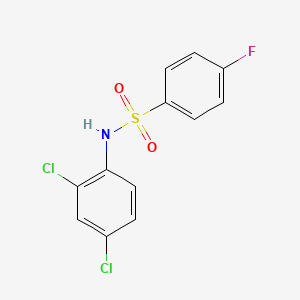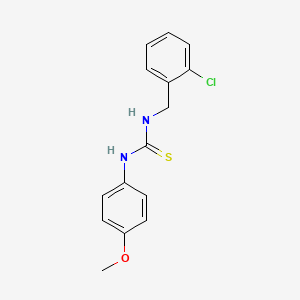
5-methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, also known as MMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Aplicaciones Científicas De Investigación
Antimicrobial Activity
5-Methyl-4-(4-methylbenzylidene)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and its derivatives have shown significant antimicrobial activities. In a study, compounds synthesized from this chemical exhibited high antimicrobial activity against microbial strains like S. aureus, E. coli, and C. albicans (Abdelrahman et al., 2020).
Molecular Docking and Inhibitory Action
The compound has been studied for its potential inhibitory action through molecular docking. It was docked with the human prostaglandin reductase (PTGR2), providing insights into its plausible inhibitory mechanisms (Nayak & Poojary, 2019).
Synthesis of Novel Derivatives
Various novel derivatives of this compound have been synthesized, expanding its application potential in scientific research. These derivatives include pyrazolopyrazole, pyrazolopyridine, and spiro[pyrazole-3,3′-pyrazolo[3,4-c]pyrazole] (Assy, Shehta, & Abdelrahman, 2020).
Complexation with Actinide and Lanthanide
The compound has been compared with other soft donor ligands for complexation with actinides and lanthanides, particularly for the extraction of Am(III) and Eu(III). This application highlights its significance in nuclear chemistry and material science (Smith, Jarvinen, Jones, & Hay, 1989).
Hydrogen-Bonded Structural Analysis
The compound and its isomers have been analyzed for their hydrogen-bonded structural properties, providing valuable insights into their molecular architecture. This is crucial for understanding their chemical behavior and potential applications (Portilla et al., 2007).
Synthesis and Characterization
Extensive studies on the synthesis and characterization of derivatives of this compound have been conducted. These studies focus on elucidating their chemical properties and potential applications in various fields (Abou-Zied & El-Mansory, 2014).
Propiedades
| 53316-56-6 | |
Fórmula molecular |
C18H16N2O |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
(4Z)-5-methyl-4-[(4-methylphenyl)methylidene]-2-phenylpyrazol-3-one |
InChI |
InChI=1S/C18H16N2O/c1-13-8-10-15(11-9-13)12-17-14(2)19-20(18(17)21)16-6-4-3-5-7-16/h3-12H,1-2H3/b17-12- |
Clave InChI |
XBBJQEYIOGWMNL-ATVHPVEESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aS*,7aR*)-5-methyl-2-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5612374.png)
![2,4-dimethyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5612377.png)
![2-((3R*,4R*)-3-(hydroxymethyl)-4-{[(2-methoxyethyl)(methyl)amino]methyl}-1-pyrrolidinyl)-2-oxoethanol](/img/structure/B5612380.png)
![N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2-dimethyl-1-propanamine](/img/structure/B5612387.png)
![2-[4-(tert-butylamino)-2-quinazolinyl]phenol](/img/structure/B5612398.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]-3-oxopropyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5612405.png)
![1-methyl-4-[(5-nitro-2-thienyl)methyl]piperazine](/img/structure/B5612409.png)
![4-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]-3,5-dimethyl-5,6,7,8-tetrahydroisoquinoline hydrobromide](/img/structure/B5612417.png)
![N-[(3S*,4R*)-4-(4-methylphenyl)-1-(3-thienylcarbonyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5612424.png)

![(1S*,5R*)-3-[(3-chlorophenoxy)acetyl]-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612464.png)
![3-[4-(4-ethoxybenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5612468.png)
![N-[(2-aminopyridin-3-yl)methyl]-2,5,6-trimethylpyrimidin-4-amine](/img/structure/B5612477.png)
